N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
4-(benzenesulfonamido)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c27-21(24-22-23-20(14-32-22)16-5-4-6-18(13-16)26(28)29)15-9-11-17(12-10-15)25-33(30,31)19-7-2-1-3-8-19/h1-14,25H,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCICDNORTZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazole-Containing Sulfonamides
The thiazole ring is a common scaffold in bioactive molecules. Key comparisons include:
- N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (): Structural Differences: The dichlorophenyl substituent enhances lipophilicity compared to the 3-nitrophenyl group in the target compound. Molecular Weight: 427.3 g/mol () vs. ~463.5 g/mol (estimated for the target compound). Bioactivity Implications: Dichlorophenyl groups are associated with enhanced membrane permeability but may increase toxicity risks .
- 4-Amino-N-2-thiazolylbenzenesulfonamide (): Substituent Effects: The amino group at the para position increases solubility in aqueous media compared to the nitro group in the target compound. Nitro groups, being electron-withdrawing, may enhance stability but reduce solubility .
Benzamide Derivatives with Heterocycles
- Fused Heterocycles (): Compounds such as N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide () feature fused rings, increasing molecular rigidity.
Substituent Effects
- Nitro vs. Halogen Groups :
- Sulfonamide Variations :
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Features of Selected Analogs (IR Data)
Preparation Methods
Thiazole Core Synthesis via Cyclocondensation
The 4-(3-nitrophenyl)thiazol-2-amine intermediate is synthesized through a Hantzsch thiazole formation strategy. A thiourea derivative reacts with α-halo ketones under basic conditions to form the thiazole ring. For example, 3-nitrobenzaldehyde may undergo condensation with thiourea in the presence of bromine or iodine to yield 2-amino-4-(3-nitrophenyl)thiazole. Alternatively, 2-amino-5-nitrothiazole derivatives can be functionalized via cross-coupling reactions to introduce aryl groups at the 4-position.
Key parameters:
Sulfonamido-Benzamide Synthesis
The 4-(phenylsulfonamido)benzoyl chloride intermediate is prepared by sulfonylation of 4-aminobenzoic acid. Phenylsulfonyl chloride reacts with 4-aminobenzoic acid in dichloromethane (DCM) under basic conditions (e.g., pyridine) to form 4-(phenylsulfonamido)benzoic acid. This is subsequently converted to the acid chloride using thionyl chloride (SOCl₂).
Reaction conditions :
- Molar ratio : 1:1.2 (4-aminobenzoic acid : phenylsulfonyl chloride).
- Activation : Thionyl chloride (2 equivalents) at 70°C for 4 hours.
Coupling Strategies for Final Product Assembly
Carbodiimide-Mediated Amide Bond Formation
The thiazol-2-amine and benzoyl chloride are coupled using N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent. Triethylamine (TEA) is added to neutralize HCl byproducts.
Procedure :
- Dissolve 4-(3-nitrophenyl)thiazol-2-amine (1 equiv) and 4-(phenylsulfonamido)benzoyl chloride (1.1 equiv) in dry acetone.
- Add DCC (1.2 equiv) and TEA (2 equiv) at -2°C to 3°C.
- Stir for 3–6 hours, filter to remove dicyclohexylurea (DCU), and concentrate under reduced pressure.
Yield : 60.5–78.2% after recrystallization with isopropanol and dichloromethane.
Direct Aminolysis of Acid Chlorides
An alternative approach involves reacting the acid chloride directly with the thiazol-2-amine in tetrahydrofuran (THF) at room temperature. This method avoids carbodiimide reagents but requires strict moisture control.
Optimization notes :
- Solvent : THF or ethyl acetate improves solubility.
- Base : Sodium hydroxide (NaOH) suppresses HCl-induced protonation of the amine.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via sequential recrystallization:
Spectroscopic Characterization
- IR (KBr) : Peaks at 1680 cm⁻¹ (amide C=O), 1340 cm⁻¹ (sulfonamide S=O), and 1520 cm⁻¹ (nitro group).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, thiazole-H), 8.30–7.40 (m, 12H, aromatic-H), 5.20 (s, 2H, NH₂).
- MS (ESI) : m/z 481.5 [M+H]⁺.
Comparative Analysis of Methodologies
Industrial-Scale Process Considerations
Solvent Selection and Recycling
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